molecular formula C27H33O4P B1140946 Isopropylphenyl phosphate CAS No. 68937-41-7

Isopropylphenyl phosphate

Cat. No.: B1140946
CAS No.: 68937-41-7
M. Wt: 452.52
InChI Key:
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Description

Isopropylphenyl phosphate, also known as tris(4-isopropylphenyl) phosphate, is an organic phosphate ester compound. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is characterized by its low volatility and compatibility with many organic solvents, making it a valuable additive in the production of plastics and polymers .

Biochemical Analysis

Biochemical Properties

Isopropylphenyl phosphate can be used as a substrate for various enzymes . It interacts with these enzymes to facilitate biochemical reactions. The nature of these interactions is complex and depends on the specific enzyme and reaction conditions .

Cellular Effects

This compound is used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the effects of environmental stress on cells . It influences cell function by interacting with various biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical reaction or cellular process that is being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphenyl phosphate is typically synthesized through the phosphorylation of isopropylphenol. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the alkylation and phosphorylation reactions are carried out under controlled conditions. The reaction mixture is typically heated to facilitate the reactions, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Isopropylphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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DSSTOX Substance ID

DTXSID80858783
Record name Tris(4-isopropylphenyl) phosphate
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Molecular Weight

452.5 g/mol
Source PubChem
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Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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CAS No.

26967-76-0, 2502-15-0
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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Record name Phenol, 4-(1-methylethyl)-, phosphate (3:1)
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Record name Tris(p-isopropylphenyl)phosphate
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Record name Tris(4-isopropylphenyl) phosphate
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Record name Tris(isopropylphenyl) phosphate
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Record name Tris(4-isopropylphenyl) phosphate
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Record name TRIS(P-ISOPROPYLPHENYL)PHOSPHATE
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Customer
Q & A

Q1: What are the main applications of Isopropylphenyl phosphate?

A1: this compound and its derivatives are primarily used as flame retardants [, , , ] and plasticizers []. They are incorporated into various products, including clear coats, resins, plastics [], and coatings for outdoor equipment [].

Q2: How does the structure of this compound relate to its biodegradability?

A2: Studies suggest that alkyl-substituted analogues of triphenyl phosphate, such as this compound, exhibit slower metabolic depletion compared to triphenyl phosphate itself []. This implies that the presence of isopropyl groups may hinder the biodegradation process, potentially leading to persistence in the environment.

Q3: What are the potential environmental concerns associated with this compound?

A3: Research has detected this compound isomers (TIPPPs) in sediment cores, with increasing concentrations towards the surface layer []. This trend, coupled with the slow metabolism observed in biological systems [], raises concerns about the potential for bioaccumulation and long-term ecological impacts of TIPPPs in marine environments.

Q4: What are the toxicological effects of this compound on avian development?

A4: Studies on chicken embryos exposed to this compound revealed developmental effects, including reduced gallbladder size, head/bill length, and tarsus length. Additionally, increased liver somatic index and dysregulation of genes related to xenobiotic metabolism, bile acid/cholesterol regulation, and oxidative stress were observed []. This suggests potential for liver cholestasis and warrants further investigation into long-term effects.

Q5: How does shear stress affect polystyrene in the presence of this compound?

A5: this compound acts as a solvent, influencing the degradation of polystyrene under shear stress []. The molecular weight distribution of degraded polystyrene suggests that the probability of bond scission increases towards the center of the polymer chain in this solvent. This understanding is crucial for predicting material behavior and designing polymer processing techniques.

Q6: What are the analytical methods used to detect and quantify this compound in environmental samples?

A6: Comprehensive target analysis with automated identification and quantification systems (CTA-AIQS), utilizing gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS), has been successfully employed to detect and quantify this compound isomers (TIPPPs) in sediment samples []. This approach enables the identification of potential contaminants of emerging concern in complex environmental matrices.

Q7: How is this compound incorporated into flame-retardant compositions?

A7: this compound is often combined with other flame-retardant components, such as ammonium polyphosphate, aluminum hydroxide, and synergistic agents like melamine phosphate [, ]. These formulations are incorporated into various materials, including coatings [] and polyamide/polyolefin blends used for cable insulation [], to enhance fire safety.

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